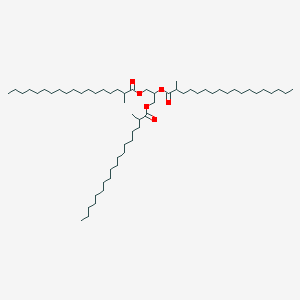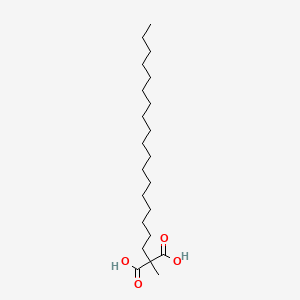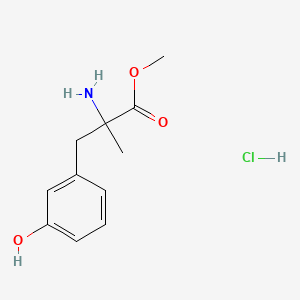
Propan-2-yl 3,3-diaminoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 3,3-diaminoprop-2-enoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group attached to a 3,3-diaminoprop-2-enoate moiety. The presence of both amine and ester functional groups in its structure makes it a versatile compound for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3,3-diaminoprop-2-enoate typically involves the reaction of isopropyl alcohol with 3,3-diaminoprop-2-enoic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 3,3-diaminoprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
Propan-2-yl 3,3-diaminoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 3,3-diaminoprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amine groups in the compound can form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis to release the active amine moiety, which can then interact with biological targets. The specific pathways involved depend on the nature of the target and the context of the application.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl prop-2-enoate: Similar in structure but lacks the amine groups, making it less versatile in terms of chemical reactivity.
3,3-Diaminoprop-2-enoic acid: The parent acid of the ester, which can be used as a precursor in the synthesis of Propan-2-yl 3,3-diaminoprop-2-enoate.
Uniqueness
This compound is unique due to the presence of both amine and ester functional groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in scientific research.
Propiedades
IUPAC Name |
propan-2-yl 3,3-diaminoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4(2)10-6(9)3-5(7)8/h3-4H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQNKQBAAQZPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-benzhydryl-N-[(3-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8018319.png)
![N,N-dibenzyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-amine](/img/structure/B8018323.png)
![N-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl-methylcarbamoyl]-5-nitrophenyl]-N-methyl-5-nitrobenzamide](/img/structure/B8018331.png)


![[(2R,3S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B8018375.png)





![N-[3-[4-[bis[3-[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]amino]propyl]amino]butyl-[3-[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]amino]propyl]amino]propyl]-2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanamide](/img/structure/B8018413.png)


